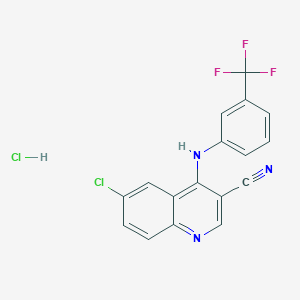
6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride
カタログ番号:
B2819061
CAS番号:
1323621-81-3
分子量:
384.18
InChIキー:
URJGOZCAHZJPNB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride” is a chemical compound . It is used as an intermediate in the synthesis of several active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt is then condensed with ethyl cyanoacetate and subsequently cyclized to yield the final product .Physical And Chemical Properties Analysis
The pure form of this compound is a white crystalline solid, while the industrial product is a light yellow-brown solid. It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .科学的研究の応用
Structural and Optical Properties
- Quinoline derivatives exhibit significant structural and optical properties that are beneficial for the development of thin films with specific electronic and photonic applications. The compounds have shown polycrystalline structures in powder form, which become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are critical for applications in photovoltaics and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
- Quinoline derivatives have demonstrated photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. The absorption parameters and energy band diagrams indicate their potential in enhancing the efficiency of photodiodes and solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
- Certain quinoline derivatives have been studied for their corrosion inhibition effects on metals in acidic mediums. These compounds are shown to act as mixed-type inhibitors, with some acting specifically as cathodic inhibitors, providing insights into their potential applications in material science and engineering to enhance the durability of metal components (Singh, Srivastava, & Quraishi, 2016).
Biological Activities
- Quinoline derivatives have also been explored for their biological activities, including cytotoxic effects against certain cancer cell lines, which underscores their potential in the development of new therapeutic agents. Specifically, certain compounds have shown significant cytotoxic effects, suggesting their applicability in cancer research (Haiba et al., 2016).
特性
IUPAC Name |
6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3.ClH/c18-12-4-5-15-14(7-12)16(10(8-22)9-23-15)24-13-3-1-2-11(6-13)17(19,20)21;/h1-7,9H,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJGOZCAHZJPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)b...
Cat. No.: B2818978
CAS No.: 868370-40-5
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-...
Cat. No.: B2818979
CAS No.: 1359401-41-4
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5...
Cat. No.: B2818982
CAS No.: 1024316-81-1
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro...
Cat. No.: B2818983
CAS No.: 864859-87-0
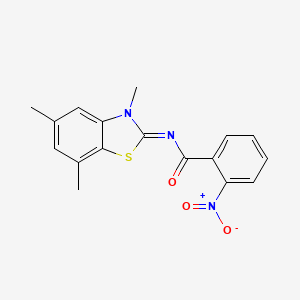

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2818983.png)
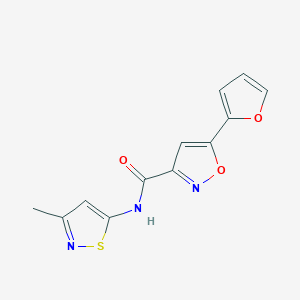
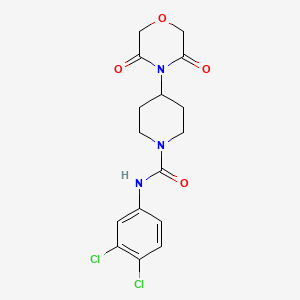

![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)
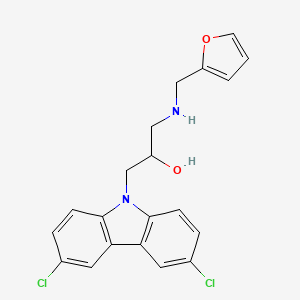
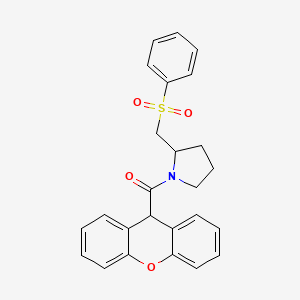
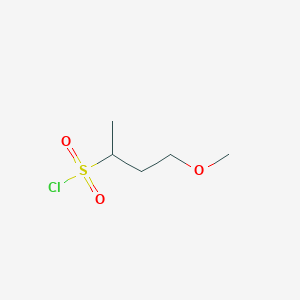
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B2819000.png)
